molecular formula C10H4KN3O6S B1680214 potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate CAS No. 1135037-53-4

potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate

Cat. No.: B1680214
CAS No.: 1135037-53-4
M. Wt: 333.32 g/mol
InChI Key: USKSVJAMFHMGIJ-UHFFFAOYSA-M
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Preparation Methods

The synthesis of potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and often customized by specialized chemical synthesis companies . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the modulation of NMDA receptors and their role in synaptic transmission.

    Biology: Helps in understanding the physiological and pathological roles of NMDA receptors in the central nervous system.

    Medicine: Potential therapeutic applications in neurological disorders such as Alzheimer’s disease, schizophrenia, and epilepsy.

    Industry: Used in the development of new drugs targeting NMDA receptors.

Comparison with Similar Compounds

potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate is unique in its selective potentiation of GluN1/GluN2C and GluN1/GluN2D receptors. Similar compounds include:

These compounds share similar chemical structures and receptor selectivity but differ in their salt forms and specific applications.

Properties

CAS No.

1135037-53-4

Molecular Formula

C10H4KN3O6S

Molecular Weight

333.32 g/mol

IUPAC Name

potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate

InChI

InChI=1S/C10H5N3O6S.K/c14-13(15)5-1-2-6-7(3-5)9(20(16,17)18)4-8-10(6)12-19-11-8;/h1-4H,(H,16,17,18);/q;+1/p-1

InChI Key

USKSVJAMFHMGIJ-UHFFFAOYSA-M

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC3=NON=C23)S(=O)(=O)[O-].[K+]

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC3=NON=C23)S(=O)(=O)[O-].[K+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC339614 potassium;  NSC339614 potassium salt;  NSC 339614 potassium;  NSC-339614 potassium; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate
Reactant of Route 2
potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate
Reactant of Route 3
potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate
Reactant of Route 4
potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate
Reactant of Route 5
potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate
Reactant of Route 6
potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate

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